REACTION_CXSMILES
|
[OH:1][CH2:2][C:3]([CH2:7][OH:8])([CH2:5][OH:6])[CH3:4].CO[C:11](OC)([CH3:13])[CH3:12].S(=O)(=O)(O)O>CC(C)=O>[CH3:4][C:3]1([CH2:7][OH:8])[CH2:5][O:6][C:11]([CH3:13])([CH3:12])[O:1][CH2:2]1
|
Name
|
|
Quantity
|
200 g
|
Type
|
reactant
|
Smiles
|
OCC(C)(CO)CO
|
Name
|
|
Quantity
|
260 g
|
Type
|
reactant
|
Smiles
|
COC(C)(C)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
150 g
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
at 0° C., and then the mixture was stirred for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was changed back to a room temperature
|
Type
|
STIRRING
|
Details
|
the mixture was stirred for 2 hours
|
Duration
|
2 h
|
Type
|
DISTILLATION
|
Details
|
After acetone was distilled off
|
Type
|
CUSTOM
|
Details
|
a fraction obtained at 70° C. under reduced pressure (1.7 mmHg)
|
Type
|
CUSTOM
|
Details
|
was collected
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
CC1(COC(OC1)(C)C)CO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 192 g | |
YIELD: CALCULATEDPERCENTYIELD | 72% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |